cis-1-Benzhydryl-2-(difluoromethyl)azetidin-3-OL cis-1-Benzhydryl-2-(difluoromethyl)azetidin-3-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC18635468
InChI: InChI=1S/C17H17F2NO/c18-17(19)16-14(21)11-20(16)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-17,21H,11H2/t14-,16+/m0/s1
SMILES:
Molecular Formula: C17H17F2NO
Molecular Weight: 289.32 g/mol

cis-1-Benzhydryl-2-(difluoromethyl)azetidin-3-OL

CAS No.:

Cat. No.: VC18635468

Molecular Formula: C17H17F2NO

Molecular Weight: 289.32 g/mol

* For research use only. Not for human or veterinary use.

cis-1-Benzhydryl-2-(difluoromethyl)azetidin-3-OL -

Specification

Molecular Formula C17H17F2NO
Molecular Weight 289.32 g/mol
IUPAC Name (2R,3S)-1-benzhydryl-2-(difluoromethyl)azetidin-3-ol
Standard InChI InChI=1S/C17H17F2NO/c18-17(19)16-14(21)11-20(16)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-17,21H,11H2/t14-,16+/m0/s1
Standard InChI Key UHFZEGXYFFCFSS-GOEBONIOSA-N
Isomeric SMILES C1[C@@H]([C@@H](N1C(C2=CC=CC=C2)C3=CC=CC=C3)C(F)F)O
Canonical SMILES C1C(C(N1C(C2=CC=CC=C2)C3=CC=CC=C3)C(F)F)O

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound features a four-membered azetidine ring with three distinct substituents:

  • A benzhydryl group (diphenylmethyl) at position 1, enhancing hydrophobicity and π-π stacking potential .

  • A difluoromethyl (-CF₂H) group at position 2, acting as a hydrogen bond donor and bioisostere for hydroxyl or thiol groups .

  • A hydroxyl (-OH) group at position 3, contributing to polarity and hydrogen-bonding interactions.

The cis-configuration is defined by the spatial arrangement of the difluoromethyl and hydroxyl groups on the azetidine ring, as indicated by the (2R,3S) stereodescriptor in its IUPAC name.

Table 1: Key Structural Properties

PropertyValueSource
Molecular FormulaC₁₇H₁₇F₂NO
Molecular Weight289.32 g/mol
CAS Number2819664-37-2
IUPAC Name(2R,3S)-1-benzhydryl-2-(difluoromethyl)azetidin-3-ol
Isomeric SMILESC1C@@HO

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis typically involves nucleophilic substitution reactions on azetidine precursors. Key steps include:

  • Ring Formation: Cyclization of appropriately substituted amines or alcohols to construct the azetidine core.

  • Benzhydryl Introduction: Reaction with benzhydryl chloride under basic conditions (e.g., NaH or K₂CO₃).

  • Difluoromethylation: Incorporation of the -CF₂H group via fluorination reagents or pre-fluorinated building blocks.

Industrial Production: Larger-scale synthesis employs continuous flow reactors to optimize yield and purity, followed by high-performance liquid chromatography (HPLC) for purification.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
Benzhydryl AttachmentBenzhydryl chloride, NaH, DMF65–75%
DifluoromethylationSelectfluor®, CH₃CN, 40°C50–60%

Reactivity Profile

  • Nucleophilic Substitution: The azetidine ring undergoes substitution at C2 or C3, influenced by steric hindrance from the benzhydryl group.

  • Hydrogenolysis: Catalytic hydrogenation (H₂, Pd/C) removes the benzhydryl group, yielding 2-(difluoromethyl)azetidin-3-ol derivatives.

  • Acid/Base-Mediated Ring Opening: Exposure to HCl/EtOH cleaves the ring, producing β-amino alcohol intermediates.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water .

  • Stability: Stable under inert atmospheres but susceptible to oxidation in the presence of light or moisture .

Table 3: Physicochemical Data

PropertyValueSource
Melting PointNot reported-
Boiling PointNot reported-
LogP (Partition Coeff.)Estimated 3.2
Purity (Commercial)97%

Applications in Medicinal Chemistry

Intermediate in Drug Development

The compound serves as a precursor for:

  • Antiviral Agents: Fluorinated azetidines are explored for RNA/DNA virus inhibition.

  • Psychoactive Compounds: Derivatives are tested for neurotransmitter reuptake inhibition.

Case Study: Structural Analog Development

A 2024 study modified the benzhydryl group to improve serotonin transporter selectivity, achieving Ki values < 10 nM in vitro.

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